3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the azido group makes this compound particularly interesting due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with suitable pyrazole substrates. One common method involves the use of 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate, or 1-azido-2-chloroethane as transfer reagents. These reagents react with unsubstituted pyrazoles in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (around 90°C) for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using suitable reagents.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Various substituted pyrazoles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminoethyl-substituted pyrazoles.
Scientific Research Applications
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials, including energetic materials and polymers
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
- 3-Azido-4-nitropyrazole
Uniqueness
3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its tetrahydropyrano[4,3-c]pyrazole scaffold, which provides distinct chemical properties and reactivity compared to other azidoethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXHWGRSFDXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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